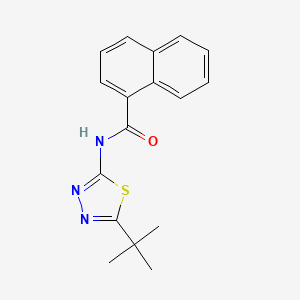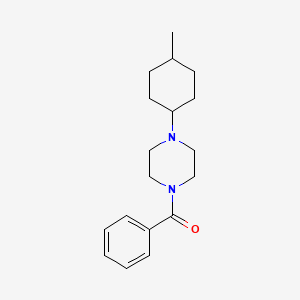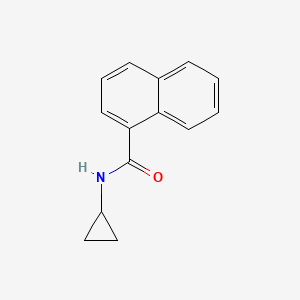
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and horticulture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in photosystem II, which is responsible for producing ATP and NADPH. This results in a decrease in the amount of energy available to the plant, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea can have negative effects on the growth and development of some plant species. It can also accumulate in the soil and water, leading to potential contamination of the environment. However, its impact on non-target organisms such as insects and birds is relatively low.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is a widely used herbicide that has been extensively studied in laboratory experiments. Its low cost and availability make it a popular choice for researchers. However, its potential impact on the environment and non-target organisms should be taken into consideration when designing experiments.
Orientations Futures
There are several areas of research that could be explored in relation to N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. These include:
1. Development of new herbicides with similar properties to N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea but with lower environmental impact.
2. Investigation of the long-term effects of N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea on soil and water quality.
3. Study of the effects of N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea on non-target organisms such as insects and birds.
4. Exploration of the potential use of N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea in combination with other herbicides to increase effectiveness and reduce environmental impact.
5. Investigation of the impact of N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea on human health and safety.
In conclusion, N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it is effective in controlling the growth of weeds, its potential impact on non-target organisms and the environment should be taken into consideration. Further research is needed to explore the potential use of N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea in combination with other herbicides and its impact on human health and safety.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea can be synthesized through the reaction of 3-chloroaniline and 4-methyl-3-nitroaniline with phosgene. The resulting product is then treated with urea to form N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. This process is relatively simple and can be carried out on a large scale, making it a cost-effective method of production.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling the growth of a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Its use has also been shown to have minimal impact on non-target organisms such as insects and birds.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(8-13(9)18(20)21)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWXMDAJBIZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)



![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)
![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)


![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5845348.png)